Ritiometan - 34914-39-1

Ritiometan

Catalog Number: EVT-403793
CAS Number: 34914-39-1
Molecular Formula: C7H10O6S3
Molecular Weight: 286.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rizatriptan is a novel anti-migraine agent that has shown efficacy in clinical settings. It belongs to the class of drugs known as 5-HT(1B/1D) receptor agonists and has been found to constrict intracranial, extracerebral blood vessels, inhibit neurogenic vasodilation and extravasation in the meninges, and provide relief from migraine headaches1 9. The drug's pharmacological profile suggests that it may have both peripheral and central mechanisms of action that contribute to its therapeutic effects.

Applications in Various Fields

Migraine Treatment

Rizatriptan is primarily used in the treatment of migraine headaches. Its ability to inhibit neurogenic inflammation and modulate pain pathways in the CNS makes it an effective therapeutic agent for acute migraine attacks. Clinical studies have shown that rizatriptan is effective in reducing the severity of migraine headaches and associated symptoms1 9.

Central Nervous System Effects

Beyond its peripheral actions, rizatriptan's central effects suggest potential applications in other CNS disorders involving nociceptive processing. While the primary focus has been on migraine, the central antinociceptive properties of rizatriptan could be explored for other pain-related conditions9.

Source and Classification

Ritiometan is classified under the category of heterocyclic compounds, specifically as a benzoxazinone derivative. The compound can be sourced from various chemical databases such as PubChem and BenchChem, which provide detailed information regarding its molecular structure, properties, and potential applications. The molecular formula for Ritiometan is C9H8BrNO2C_9H_8BrNO_2, indicating the presence of bromine, nitrogen, and oxygen in its structure.

Synthesis Analysis

The synthesis of Ritiometan involves several key steps that typically include bromination and nitration processes.

Key Synthesis Steps:

  1. Bromination: The initial step often involves the bromination of an appropriate precursor compound to introduce the bromine atom into the benzoxazinone framework. This can be achieved through electrophilic aromatic substitution reactions.
  2. Nitration: Following bromination, nitration may be performed to further modify the compound’s reactivity and enhance its biological activity.
  3. Cyclization: The final step usually involves cyclization to form the benzoxazinone ring system, which is crucial for the compound's biological properties.

Technical parameters such as temperature, reaction time, and solvent choice are critical during these synthesis steps to ensure high yields and purity of Ritiometan.

Molecular Structure Analysis

Ritiometan exhibits a distinct molecular structure characterized by its bicyclic system:

  • Molecular Formula: C9H8BrNO2C_9H_8BrNO_2
  • Canonical SMILES: CC1=CC(=CC2=C1OCC(=O)N2)Br
  • Molecular Weight: Approximately 230.07 g/mol

The structure features a bromine atom attached to the aromatic ring, which significantly influences its chemical reactivity and potential biological interactions. The presence of the oxazine ring contributes to its stability and solubility in organic solvents.

Chemical Reactions Analysis

Ritiometan participates in various chemical reactions that can be leveraged for synthetic transformations or biological interactions:

  1. Electrophilic Substitution Reactions: Due to the electron-rich nature of the aromatic system, Ritiometan can undergo electrophilic substitution reactions, allowing for further functionalization.
  2. Ring Opening Reactions: Under certain conditions (e.g., acidic or basic environments), the oxazine ring can open, leading to different derivatives that may exhibit altered biological activities.
  3. Condensation Reactions: The presence of functional groups such as carbonyls allows Ritiometan to participate in condensation reactions with amines or alcohols, forming new compounds with potential therapeutic applications .
Mechanism of Action

The mechanism of action of Ritiometan is closely tied to its interactions with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes or proteins involved in microbial resistance mechanisms:

  • Target Interaction: Ritiometan potentially interacts with nonstructural proteins in viruses such as SARS-CoV-2, inhibiting their function and thereby reducing viral replication.
  • Enzyme Inhibition: The compound may also act as an inhibitor for enzymes involved in nucleic acid metabolism, which could be beneficial in developing antiviral therapies .
Physical and Chemical Properties Analysis

Ritiometan possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: Specific melting point data may vary but is generally around 120°C.

These properties are essential for understanding how Ritiometan can be utilized in various formulations for medicinal applications .

Applications

Ritiometan has several potential applications across different scientific fields:

  1. Medicinal Chemistry: Its structure suggests it could serve as a lead compound for developing new antimicrobial agents or antiviral drugs targeting specific pathogens.
  2. Agricultural Chemistry: Due to its bioactive properties, it may also find applications in agriculture as a pesticide or herbicide.
  3. Research Tool: In biochemical research, Ritiometan can be used to study enzyme inhibition mechanisms or cellular responses to oxidative stress due to its reactive nature .
Introduction to Ritiometan: Contextualizing Its Role in Antimicrobial Therapeutics

Historical Development and Discovery of Ritiometan

The origins of ritiometan trace to mid-20th century antimicrobial research focused on organosulfur compounds. Initial chemical investigations identified the potential of methane trisulfonic derivatives in the late 1960s, culminating in the first structural description of ritiometan in the early 1970s [3] [5]. Pharmacological characterization revealed selective antibacterial properties against common respiratory pathogens, prompting development for topical administration. By the 1980s, clinical formulations were undergoing evaluation specifically for viral rhinitis and bacterial complications of nasopharyngeal infections [8].

Table 1: Key Milestones in Ritiometan Development

Time PeriodDevelopment PhaseSignificant Achievement
Late 1960sDiscoveryInitial synthesis of methane trisulfonic derivatives
Early 1970sStructural DefinitionChemical characterization as (methylidynetrithio)triacetic acid
Mid-1970sPreclinical ResearchDemonstration of topical antibacterial efficacy
1980sClinical DevelopmentFormulation optimization for intranasal delivery
Market EntryCommercializationLaunch as Nécyrane in French pharmaceutical market

The compound's transition from laboratory curiosity to therapeutic agent was driven by the practical need for localized antimicrobial action in otorhinolaryngology. Unlike systemic antibiotics, ritiometan was engineered to exert its effects directly at the site of infection without significant systemic exposure [3]. This development pathway reflects the broader evolution of topical antimicrobials designed to minimize systemic side effects while maintaining therapeutic efficacy against localized infections. The specific targeting of respiratory applications positioned ritiometan as a specialized therapeutic option within the broader landscape of anti-infective agents [1] [8].

Classification Within the Broader Category of C3-Symmetric Pharmaceuticals

Ritiometan belongs to the exclusive group of C3-symmetric pharmaceuticals, characterized by rotational symmetry where identical structural moieties radiate from a central core at 120-degree intervals [2] [6]. This molecular architecture places it among only seven known C3-symmetric therapeutic agents commercially available worldwide. The compound's trifurcated structure features a central carbon atom symmetrically bonded to three -SCH₂CO₂H chains, creating perfect rotational symmetry around a central axis [2] [6]. This arrangement yields distinctive spatial and electronic properties that influence its biological interactions.

Table 2: Marketed C3-Symmetric Pharmaceuticals Including Ritiometan

CompoundTherapeutic CategoryMolecular CorePrimary Clinical Use
RitiometanAntimicrobialMethanetriyltrisulfanediylNasal infections
AltretamineAntineoplasticTriazineOvarian cancer
ThiotepaAntineoplasticAziridineBladder cancer
ParaldehydeCentral Nervous SystemCyclic acetalSedative/hypnotic
TromethamineAlkalizing AgentAminomethaneAcidosis correction
MethenamineUrinary Anti-infectiveAdamantaneUrinary tract infections
AmantadineAntiviralAdamantaneInfluenza/Parkinson's

Unlike contemporary C3-symmetric drugs deliberately designed to engage homotrimeric biological targets (e.g., TNF-α trimers, SARS-CoV-2 spike proteins), ritiometan's symmetry emerged empirically rather than through targeted molecular design [2] [6]. Nevertheless, its structural configuration presents potential advantages for molecular recognition at infection sites. The threefold symmetry enables multivalent interactions with bacterial surface components, potentially enhancing binding avidity compared to monomeric agents [6]. While the precise structural implications for its antimicrobial mechanism remain undetermined, this symmetry class places ritiometan within a fascinating pharmaceutical category where molecular aesthetics intersect with biological functionality.

The compound's classification extends to its chemical taxonomy as a tricarboxylic acid derivative with sulfenyl and dialkylthioether functionalities [3] [5]. This classification underscores its dual chemical character: the carboxyl groups provide water solubility and potential for ionic interactions, while the sulfur atoms contribute to membrane permeability and possible disruption of microbial thiol metabolism. These combined features create a distinctive pharmacological profile within antimicrobial chemotherapeutics [1] [3].

Global Regulatory and Market Presence: Focus on France as a Case Study

Ritiometan's primary commercial presence centers on France, where it has maintained continuous market authorization under the brand name Nécyrane [1] [3]. The French pharmaceutical market serves as the compound's principal adoption region, with regulatory approval specifically for managing viral rhinitis and rhinopharyngitis in both adult and pediatric populations above 30 months [5]. This authorization reflects the French regulatory agency's assessment of benefit-risk profiles for locally acting antimicrobials in upper respiratory conditions, where targeted therapy aligns with antimicrobial stewardship objectives.

Table 3: Global Regulatory Status of Ritiometan Formulations

Region/CountryBrand Name(s)Approval StatusTherapeutic Indications
FranceNécyraneApprovedViral rhinitis/rhinopharyngitis
European UnionNot availableNot centrally approved-
United StatesNoneNo FDA approval-
SingaporeNoneNo registered products-
ChinaNoneNo registered products-
AustraliaNoneNo registered products-

The compound's Anatomical Therapeutic Chemical (ATC) classification code, R01AX05, positions it within the "other nasal preparations" category of the respiratory therapeutic group [1] [5]. This specialized classification acknowledges its distinctive mechanism relative to decongestants, corticosteroids, or antihistamines typically used in nasal applications. Despite decades of availability in France, ritiometan has not achieved significant regulatory penetration in other major pharmaceutical markets, including the United States, where no Food and Drug Administration (FDA)-approved products containing the compound exist [8]. Similarly, comprehensive regulatory databases show no registered products containing ritiometan in Singapore, China, or Australia [8].

The French regulatory experience with ritiometan provides an informative case study in niche antimicrobial localization. Marketed specifically for cold-related nasal symptoms, its positioning addresses a therapeutic gap between purely symptomatic treatments and systemic antibiotics [1] [5]. This focused application reflects regulatory appreciation for compounds with localized mechanisms and favorable tissue compatibility profiles. The absence of broader international adoption may reflect varied regulatory approaches to topical antimicrobials, differing therapeutic traditions in managing upper respiratory infections, or strategic decisions by pharmaceutical sponsors regarding market prioritization [3] [8]. Nevertheless, the French implementation demonstrates how specialized antimicrobial molecules can fulfill specific therapeutic niches within well-defined regulatory frameworks.

Properties

CAS Number

34914-39-1

Product Name

Ritiometan

IUPAC Name

2-[bis(carboxymethylsulfanyl)methylsulfanyl]acetic acid

Molecular Formula

C7H10O6S3

Molecular Weight

286.4 g/mol

InChI

InChI=1S/C7H10O6S3/c8-4(9)1-14-7(15-2-5(10)11)16-3-6(12)13/h7H,1-3H2,(H,8,9)(H,10,11)(H,12,13)

InChI Key

ZBNBQISDCFIEQC-UHFFFAOYSA-N

SMILES

C(C(=O)O)SC(SCC(=O)O)SCC(=O)O

Solubility

0.04 M

Synonyms

2,2’,2’’-[Methylidynetris(thio)]tris-acetic Acid; S,S’,S’’-Methenyltris[mercapto-acetic Acid

Canonical SMILES

C(C(=O)O)SC(SCC(=O)O)SCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.